molecular formula C15H10D4ClNO2S.HCl B1165053 Clopidogrel Acid-d4 HCl

Clopidogrel Acid-d4 HCl

Cat. No. B1165053
M. Wt: 348.28
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Number: 1246814-52-7 (labeled free base)

Scientific Research Applications

Hydrolysis and Pharmacokinetics

Clopidogrel and aspirin, both antithrombogenic agents, undergo hydrolysis which affects their therapeutic activity. A study found that liver microsomes hydrolyzed both drugs, with distinct carboxylesterases responsible for each. Clopidogrel is hydrolyzed by human carboxylesterase (HCE) 1, whereas HCE2 hydrolyzes aspirin. This differential hydrolysis suggests potential pharmacokinetic interactions with various ester drugs (Tang et al., 2006).

Metabolite Determination in Human Plasma

The pharmacokinetics of clopidogrel is studied by quantifying its major metabolite, clopidogrel carboxylic acid. A study developed a rapid, sensitive LC/MS/MS assay method for this purpose, using Clopidogrel-D4-carboxylic acid as an internal standard. This method is applicable for therapeutic drug monitoring in patients treated with clopidogrel (El-Sadek et al., 2011).

Interspecies Variation in Hydrolysis

Research on interspecies variation of clopidogrel hydrolysis in liver microsomes from various mammals, including humans, highlighted the role of mammalian carboxylesterases in clopidogrel hydrolysis. This study aids in understanding the catalytic behaviors of mammalian CES and is valuable for selecting suitable laboratory animals for drug tests (Wang et al., 2020).

Method Development for Simultaneous Determination

A study developed a new HPLC-UV method for simultaneously determining clopidogrel and its hydrolysis product, clopidogrel carboxylic acid. This method provides insights into clopidogrel's stability under different pH conditions, critical for understanding its pre-systemic and systemic metabolism (Anuța et al., 2015).

Pharmacokinetic-Pharmacodynamic Model

A physiologically-based pharmacokinetic-pharmacodynamic (PBPK-PD) model was developed to describe the pharmacokinetics and pharmacodynamics of clopidogrel in coronary artery disease patients. This model helps predict the drug's effects in patients with different genetic makeups and conditions such as diabetes (Xu et al., 2020).

properties

Product Name

Clopidogrel Acid-d4 HCl

Molecular Formula

C15H10D4ClNO2S.HCl

Molecular Weight

348.28

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.